molecular formula C21H16N2O3 B5642478 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide

Cat. No.: B5642478
M. Wt: 344.4 g/mol
InChI Key: XOEZGULUWZGRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This particular compound is characterized by the presence of a benzoxazole ring fused with a phenyl group, a hydroxyl group, and a methylbenzamide moiety.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-13-5-4-6-14(11-13)20(25)22-15-9-10-18(24)16(12-15)21-23-17-7-2-3-8-19(17)26-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEZGULUWZGRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions. Common reagents include polyphosphoric acid or phosphorus oxychloride.

    Coupling with Hydroxyphenyl Group: The benzoxazole intermediate is then coupled with a hydroxyphenyl group through a nucleophilic aromatic substitution reaction. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.

    Introduction of the Methylbenzamide Moiety: The final step involves the acylation of the hydroxyphenyl-benzoxazole intermediate with 3-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzoxazole ring can be reduced to a benzoxazoline using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of benzoxazoline.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a fluorescent probe due to its excellent photophysical properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent and its inhibitory activity against protein tyrosine phosphatase-1B.

    Industry: Utilized in the development of dyes and photochromatic agents.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Protein tyrosine phosphatase-1B, enzymes involved in microbial cell wall synthesis.

    Pathways: Inhibition of enzyme activity leading to disruption of cellular processes in microbes and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-benzamide
  • N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities compared to other benzoxazole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.